N-Phenyl-1H-imidazol-2-amine

Descripción

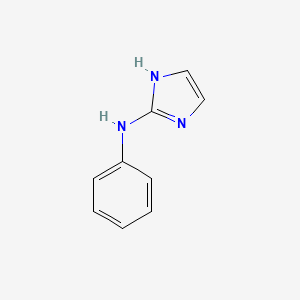

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-phenyl-1H-imidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-2-4-8(5-3-1)12-9-10-6-7-11-9/h1-7H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAXQAUEKMQYQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways Towards N Phenyl 1h Imidazol 2 Amine and Its Derivatives

Multi-component Reactions and One-pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools in the construction of complex molecules like N-Phenyl-1H-imidazol-2-amine from simple precursors in a single operation. acgpubs.orgacs.orgtandfonline.com These approaches are highly valued for their efficiency, reduced waste generation, and operational simplicity. acgpubs.org

A notable one-pot, four-component synthesis involves the reaction of bromo dehydroacetic acid, an aromatic aldehyde, benzylamine, and ammonium (B1175870) acetate (B1210297) in dry alcohol to yield 1,2,4-trisubstituted imidazoles. acgpubs.org Another efficient method for synthesizing 1,2,4,5-tetrasubstituted imidazoles is the four-component cyclocondensation of benzil, an aromatic aldehyde, aminoethylpiperazine, and ammonium acetate, which can be catalyzed by sulphated yttria in ethanol (B145695). tandfonline.com Furthermore, a diverse range of highly substituted 2-imidazolines can be accessed through a multicomponent reaction between amines, aldehydes, and isocyanides that have an acidic α-proton. acs.org

A high-yield, one-pot, two-step synthesis of 2-aminoimidazoles has been developed using a heterocyclodehydration reaction between α-chloroketones and guanidine (B92328) derivatives in deep eutectic solvents (DESs). mdpi.comresearchgate.net This method is noted for its environmentally friendly ("green") character and proceeds efficiently under air. mdpi.comresearchgate.net The use of DESs, such as a combination of choline (B1196258) chloride with either glycerol (B35011) or urea, significantly reduces reaction times to 4–6 hours compared to the 10–12 hours typically required in conventional volatile organic solvents. mdpi.comresearchgate.net

A microwave-assisted, one-pot, two-step protocol has also been developed for the synthesis of polysubstituted 2-aminoimidazoles. acs.org This process involves the sequential formation of imidazo[1,2-a]pyrimidinium salts from readily available 2-aminopyrimidines and α-bromocarbonyl compounds, followed by the opening of the pyrimidine (B1678525) ring with hydrazine. acs.org

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of the 2-aminoimidazole scaffold. mdpi.comacs.org A prevalent method involves the reaction of α-haloketones with guanidine derivatives. mdpi.com For instance, the synthesis of various 2-aminoimidazoles has been successfully achieved through the condensation of α-chloroketones with guanidine in deep eutectic solvents, offering high yields. mdpi.com

Another established strategy is the condensation of α-aminocarbonyl compounds with reagents like cyanamide (B42294) or isothioureas to directly form the 2-aminoimidazole ring. acs.org However, this reaction is highly sensitive to pH and can be complicated by the self-condensation of the α-aminocarbonyl starting materials. acs.org A one-pot, four-component synthesis of 1,2,4-trisubstituted imidazoles has been described, which proceeds through the condensation of an amine and an aldehyde to form an imine intermediate. acgpubs.org

The following table summarizes representative examples of condensation reactions for the synthesis of 2-aminoimidazole derivatives.

| Reactant 1 | Reactant 2 | Conditions | Product Scope | Reference |

| α-Chloroketones | Guanidine derivatives | Deep Eutectic Solvents, 80°C, 4-6 h | Polysubstituted 2-aminoimidazoles | mdpi.com |

| 2-Aminopyrimidines | α-Bromocarbonyl compounds | Microwave, Acetonitrile, 80-100°C | 1,4-, 1,5-, and 1,4,5-substituted 2-aminoimidazoles | acs.org |

| α-Diketones | Guanidine | Not specified | Polysubstituted 2-aminoimidazoles | acs.org |

| α-Halo ketones | N-Acetylguanidine | Not specified | Polysubstituted 2-aminoimidazoles | acs.org |

Cyclization Strategies for Imidazole (B134444) Ring Formation

The formation of the imidazole ring is the key step in these syntheses, and various cyclization strategies have been developed. Electrophilic cyclization reactions are a common approach for the synthesis of heterocycles from simple acyclic precursors. researchgate.net

One strategy involves the iminophosphorane-mediated cyclization of α-azido esters. acs.org Another powerful method is the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates. researchgate.netnih.gov This reaction constructs both a C-N and a C-C bond during the annulation step, allowing for the rapid assembly of 2-aminoimidazole products with diverse aryl groups. researchgate.netnih.gov The proposed mechanism involves the oxidative addition of the aryl triflate to a palladium(0) catalyst, followed by coordination to the alkyne, anti-aminopalladation, and reductive elimination. acs.org

A transition metal-free domino addition/cyclization process has also been reported, where unsymmetrical carbodiimides react with propargylic amines mediated by a base like cesium carbonate to selectively produce polysubstituted 2-aminoimidazoles. researchgate.net

Catalyst-Mediated Synthetic Approaches

Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, offering pathways with high efficiency and selectivity. Both transition metals and organocatalysts have been successfully employed.

Transition Metal Catalysis (e.g., Copper, Palladium, Gold, Nickel, Iron, Iridium)

Transition metal catalysts are widely used in the synthesis of 2-aminoimidazoles due to their ability to facilitate the formation of key carbon-nitrogen and carbon-carbon bonds. researchgate.net

Copper Catalysis: Copper-catalyzed reactions are prominent in the synthesis of 2-aminobenzimidazoles. acs.orgresearchgate.net An efficient domino reaction of o-haloanilines and carbodiimides catalyzed by copper(I) affords a variety of 2-aminobenzimidazole (B67599) derivatives in good to excellent yields. acs.org This method is tolerant of different o-haloanilines (iodo, bromo, and chloro) and various carbodiimides. acs.org Copper-mediated cross-coupling of thioesters with functionalized organostannanes provides a route to α-heterosubstituted ketones, which are precursors for 2-aminoimidazoles. nih.gov Furthermore, a one-pot synthesis of 2-arylaminobenzimidazoles has been developed using a copper-promoted domino C-N cross-coupling reaction. researchgate.net Ultrasound-assisted, copper-catalyzed multi-component reactions of 2-iodoaniline (B362364) and amine-trichloroacetonitrile adducts also yield substituted 2-aminobenzimidazoles. benthamscience.comresearchgate.net

Palladium Catalysis: Palladium catalysts are particularly effective in carboamination reactions. nih.govacs.org The synthesis of substituted 2-aminoimidazoles via Pd-catalyzed carboamination of N-propargyl guanidines and aryl triflates is a notable example. nih.govacs.org This methodology facilitates the late-stage derivatization of the imidazole core. acs.org

Gold Catalysis: Gold catalysts, particularly cationic Au(I) complexes, have been used in the intramolecular [4+2] cycloaddition of 1,6-enynes to form bicyclic and tricyclic products that can be precursors to imidazole derivatives. organic-chemistry.org Gold-catalyzed annulation reactions of ynamides with various partners are also used to synthesize substituted imidazoles. rsc.orgorganic-chemistry.org For example, a gold-catalyzed [3+2] annulation of 1,2,4-oxadiazoles with ynamides provides an atom-economical route to fully substituted 4-aminoimidazoles. organic-chemistry.org α-Imino gold carbenoids are key intermediates in these transformations. mdpi.comresearchgate.net

Nickel Catalysis: Nickel-catalyzed reactions have been employed for the cyclization of amido-nitriles to form disubstituted imidazoles. rsc.org This method is tolerant of various functional groups, including aryl halides and heterocyclic moieties. rsc.org Nickel-catalyzed Chan-Lam cross-coupling has been developed for the chemoselective N-arylation of 2-aminobenzimidazoles with boronic acids. researchgate.net

Iron Catalysis: Iron catalysts have been used to promote the [3+2] annulation reaction between amidoximes and enones to yield NH-imidazoles substituted with a ketone group. rsc.org Iron-catalyzed [3+2+1] annulation of 2-aminobenzimidazoles with aromatic alkynes and N,N-dimethylaminoethanol as a carbon synthon provides a route to pyrimido[1,2-a]benzimidazoles. researchgate.net Additionally, a redox-neutral, iron-catalyzed [3+2] annulation of oxime acetates with vinyl azides has been developed for the synthesis of 2H-imidazoles. acs.org

Iridium Catalysis: The [Cp*IrCl₂]₂/K₂CO₃ system has been shown to catalyze the regioselective N-alkylation of 2-aminoimidazoles with alcohols to produce 2-(N-alkylamino)imidazoles. acs.org

The following table provides a summary of transition metal-catalyzed reactions for the synthesis of 2-aminoimidazole derivatives.

| Metal Catalyst | Reaction Type | Reactants | Product Scope | Reference |

| Copper(I) | Domino Addition/Cyclization | o-Haloanilines, Carbodiimides | 2-Aminobenzimidazoles | acs.org |

| Palladium(II) | Carboamination | N-Propargyl guanidines, Aryl triflates | Substituted 2-aminoimidazoles | nih.govacs.org |

| Gold(I) | [4+2] Cycloaddition | 1,6-Enynes | Bicyclic/Tricyclic precursors | organic-chemistry.org |

| Gold(I) | [3+2] Annulation | 1,2,4-Oxadiazoles, Ynamides | 4-Aminoimidazoles | organic-chemistry.org |

| Nickel | Cyclization | Amido-nitriles | Disubstituted imidazoles | rsc.org |

| Iron | [3+2] Annulation | Amidoximes, Enones | Ketone-substituted NH-imidazoles | rsc.org |

| Iridium | N-Alkylation | 2-Aminoimidazoles, Alcohols | 2-(N-Alkylamino)imidazoles | acs.org |

Organocatalysis and Base-Promoted Reactions

Organocatalytic and base-promoted reactions offer a metal-free alternative for the synthesis of this compound and its derivatives. Deep eutectic solvents, which can act as hydrogen bond donors, have been shown to play a potential role in catalyzing the heterocyclodehydration process in the synthesis of 2-aminoimidazoles. mdpi.com

Base-promoted intramolecular amination of propargylureas has been reported to yield 2-imidazolones. beilstein-journals.org A transition metal-free domino addition/cyclization process for the synthesis of polysubstituted 2-aminoimidazoles from unsymmetrical carbodiimides and propargylic amines is mediated by bases such as cesium carbonate (Cs₂CO₃). researchgate.net The regioselectivity of this reaction can be controlled by the choice of base and temperature. researchgate.net The use of potassium acetate (KOAc) as a base has also been reported in the synthesis of 2-aminoimidazole derivatives. researchgate.net

Heterogeneous Catalysis

Heterogeneous catalysts are advantageous due to their ease of separation and potential for recycling. ZnFe₂O₄ nanoparticles have been prepared and utilized as a heterogeneous catalyst for the synthesis of tetra-substituted imidazoles from aldehydes, benzil, and primary amines. rsc.org In this system, the iron is proposed to act as a Lewis acid to activate the carbonyl group. rsc.org More recently, a magnetically separable heterogeneous nanocatalyst, MFe₂O₄@PDA@BuSO₃H, has been developed for the green synthesis of 2-aminoimidazole-containing benzopyrazine derivatives through a domino multicomponent reaction. rsc.orgrsc.org This catalyst demonstrated excellent activity and could be recycled. rsc.org

Advanced Synthetic Techniques

Modern synthetic chemistry has seen a shift towards methodologies that are not only efficient but also align with the principles of green chemistry. This has led to the development of advanced techniques for the synthesis of this compound and its analogues, focusing on reduced reaction times, energy efficiency, and the use of non-toxic, recyclable materials.

Microwave-Assisted Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. connectjournals.comresearchgate.net The application of microwave irradiation in the synthesis of 2-aminoimidazole derivatives has been shown to be highly effective.

A notable example involves the reaction of 2-bromo-1-(substituted phenyl)ethanone with guanidine in ethanol, using triethyl benzyl (B1604629) ammonium chloride (TEBA) as a phase transfer catalyst. rasayanjournal.co.in Under microwave irradiation at 700 W for just 3.5 minutes, the desired 4-(substituted phenyl)-1H-imidazol-2(5H)-imines were obtained in yields ranging from 60% to 80%. rasayanjournal.co.in This represents a significant improvement over conventional heating methods, which require much longer reaction times. rasayanjournal.co.in

Another microwave-assisted protocol involves a sequential two-step, one-pot synthesis of imidazo[1,2-a]pyrimidine-containing tri/tetrasubstituted imidazole derivatives. nih.gov This method utilizes imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957), benzil, primary amines, and ammonium acetate, catalyzed by p-toluenesulfonic acid. The reactions, carried out in ethanol under microwave irradiation, afforded the target compounds in moderate to good yields (46%-80%). nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 4-(substituted phenyl)-1H-imidazol-2(5H)-imine derivatives rasayanjournal.co.in

| Entry | Substituent | Method | Reaction Time | Yield (%) |

| 1 | 4'-Chloro | Microwave | 3.5 min | 68 |

| 2 | 4'-Chloro | Conventional | - | - |

| 3 | 2'-Hydroxy-5'-methyl | Microwave | 3.5 min | 70 |

| 4 | 2'-Hydroxy-5'-methyl | Conventional | - | - |

Solvent-Free and Green Chemistry Methodologies (e.g., Deep Eutectic Solvents)

The development of solvent-free and green chemistry methodologies has been a major focus in the synthesis of this compound and its derivatives. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have gained prominence as environmentally benign and recyclable reaction media. mdpi.comnih.govencyclopedia.pub

A high-yield, one-pot, two-step synthesis of 2-aminoimidazoles has been successfully accomplished using DESs. mdpi.com This method involves the reaction of α-chloroketones with guanidine derivatives. The use of a choline chloride (ChCl)/glycerol or ChCl/urea eutectic mixture significantly reduced the reaction time to 4-6 hours, compared to the 10-12 hours required in conventional volatile organic solvents (VOCs). mdpi.comnih.gov For instance, the synthesis of N,1-diphenyl-5-p-tolyl-1H-imidazol-2-amine in a ChCl/urea DES at 80°C for 4-6 hours resulted in an 80% yield. mdpi.com A key advantage of using ChCl/urea is the straightforward isolation of the triaryl-substituted 2-aminoimidazole derivatives by simple filtration, allowing for the recycling of the DES mixture. mdpi.com

In a specific example, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine was synthesized in 91% yield by reacting 2-chloro-1-(4-chlorophenyl)ethan-1-one with 1,3-di-o-tolylguanidine (B1662265) in a ChCl/urea eutectic mixture at 80°C for 6 hours. mdpi.com This highlights the efficiency and green credentials of using DES in these syntheses.

Table 2: Synthesis of N-Aryl-1H-imidazol-2-amine Derivatives in Deep Eutectic Solvents mdpi.commdpi.com

| Product | α-Chloroketone | Guanidine Derivative | DES | Temp (°C) | Time (h) | Yield (%) |

| N,1-Diphenyl-5-p-tolyl-1H-imidazol-2-amine | 2-Chloro-1-(p-tolyl)ethan-1-one | 1,3-Diphenylguanidine | ChCl/Urea | 80 | 4-6 | 80 mdpi.com |

| 5-(4-Chlorophenyl)-N,1-diphenyl-1H-imidazol-2-amine | 2-Chloro-1-(4-chlorophenyl)ethan-1-one | 1,3-Diphenylguanidine | ChCl/Urea | 80 | 4-6 | 80 mdpi.com |

| 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine | 2-Chloro-1-(4-chlorophenyl)ethan-1-one | 1,3-Di-o-tolylguanidine | ChCl/Urea | 80 | 6 | 91 mdpi.com |

| 5-tert-Butyl-N-phenyl-1H-imidazol-2-amine | 1-Chloro-3,3-dimethylbutan-2-one | Phenylguanidine | ChCl/Gly | 80 | 4-6 | 72 mdpi.com |

Electrochemical Synthesis

Electrochemical synthesis offers a green and efficient alternative for constructing chemical bonds, often avoiding the need for harsh reagents and catalysts. wikipedia.org While specific data on the electrochemical synthesis of this compound is limited, related electrochemical methods for imidazole synthesis have been developed.

An efficient electrochemical oxidative tandem cyclization of aryl ketones and benzylamines has been reported to produce 1,2,4-trisubstituted-(1H)-imidazoles in very good yields under metal- and oxidant-free conditions. organic-chemistry.org This direct C-N bond formation strategy demonstrates a broad functional group tolerance. Although not directly involving this compound, this methodology suggests the potential for developing electrochemical routes to this specific compound.

Furthermore, the electrochemical synthesis of aziridines from chalcones and primary amines has been demonstrated, providing a complementary and environmentally friendly approach. researchgate.net This transformation is proposed to proceed through a hyperiodonium-mediated N-Michael addition followed by an N-annulation cascade. researchgate.net Such electrochemical strategies could potentially be adapted for the synthesis of the imidazole ring system from appropriate precursors.

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and designing new, more efficient routes. The synthesis of this compound and its derivatives primarily involves C-N cross-coupling and intramolecular cyclization reactions.

C-N Cross-Coupling Mechanisms

The formation of the N-phenyl bond in this compound often involves a palladium-catalyzed C-N cross-coupling reaction, commonly known as the Buchwald-Hartwig amination. researchgate.net This reaction has become a cornerstone of modern organic synthesis for the formation of C-N bonds. mit.edu

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by the coordination of the amine to the resulting arylpalladium(II) complex. Subsequent deprotonation by a base forms a palladium amido complex, which then undergoes reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst. nih.gov Mechanistic studies have been crucial in the development of highly active and versatile catalyst systems for this transformation. nih.gov For the synthesis of 2-aminoimidazole derivatives, palladium-catalyzed Buchwald-Hartwig amination has been successfully employed for the C-N coupling between 2-haloimidazoles and aromatic amines. researchgate.net

Intramolecular Condensation and Cyclization Mechanisms

The formation of the imidazole ring itself typically proceeds through an intramolecular condensation and cyclization pathway. A common method involves the reaction of an α-haloketone with a guanidine derivative. mdpi.com

The proposed mechanism in a deep eutectic solvent (DES) like ChCl/urea involves an initial regioselective alkylation of the sp2-hybridized nitrogen of the guanidine derivative by the α-haloketone. mdpi.com This is followed by an intramolecular condensation between the carbonyl group and the secondary sp3-hybridized nitrogen of the guanidine moiety. mdpi.com The final step is a tautomerization and aromatization process that furnishes the 2-aminoimidazole product. mdpi.commdpi.com The hydrogen-bonding network of the DES is thought to play a crucial role in catalyzing this process. mdpi.com

In some cases, the cyclization can be more complex. For instance, intramolecular cyclization of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates can lead to benz[f]isoindoline derivatives through a proposed mechanism involving the formation of an allenic intermediate, followed by an intramolecular Diels-Alder reaction, proton transfer, and dehydrogenation. rsc.org

Role of Intermediates (e.g., Carbene Intermediates, Imine Formation)

The synthesis of the this compound core and its derivatives often proceeds through highly reactive intermediates that dictate the reaction pathway and final product structure. Key among these are carbene intermediates and those formed via imine condensation.

Carbene Intermediates

Metal carbene species are frequently proposed as transient intermediates in numerous catalytic processes for forming heterocyclic rings. nih.gov While often highly reactive and unstable, their involvement is crucial. In metal-promoted cyclizations, such as the reaction of N-alkynyl formamidine (B1211174), metal carbenes provide a viable pathway to the imidazole skeleton. nih.gov For instance, gold and copper carbene intermediates have been successfully isolated and characterized in catalytic cyclization reactions. nih.gov Treatment of a phenyl-substituted formamidine with a stoichiometric amount of PPh₃AuOTf has been shown to yield a stable gold carbene complex. nih.gov Similarly, copper carbene intermediates can be formed during the cyclization of related substrates. nih.gov

In some synthetic approaches, carbene intermediates are generated in situ and then inserted into other bonds. One such method involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. This process includes the intramolecular cyclization followed by the opening of the triazole ring and the insertion of a carbene intermediate into the O-H bond of alcohols. mdpi.com

Imine Formation

Imine formation is a fundamental step in many synthetic routes toward the imidazole ring. rsc.orgorganic-chemistry.org This typically involves the condensation of an amine with a carbonyl compound or the oxidation of amines. organic-chemistry.org A common strategy for building the imidazole ring involves the reaction of a primary amine with a suitable precursor to form an imine, which then undergoes intramolecular cyclization.

For example, one plausible mechanism for the formation of 2,4-disubstituted-1H-imidazoles involves the nucleophilic addition of an amidine to an azidovinylbenzene, which loses N₂ to form a primary intermediate. This intermediate then undergoes cyclization and subsequent elimination to yield the final imidazole product. acs.org Another pathway describes the reaction of an acetylide with a nitrile to form an imine intermediate, which is central to the subsequent ring formation. rsc.org

The synthesis of substituted imidazoles can also proceed via the condensation of an aldehyde with an amine like 2-aminobenzylalcohol to afford an imine. This intermediate then undergoes intramolecular cyclization and aromatization to yield the desired imidazole derivative. rsc.org Microwave-assisted synthesis has also been employed to facilitate imine (C=N) formation from imidazo[1,2-a]pyrimidine-2-carbaldehyde and various aromatic amines, which are then subsequently reduced to the corresponding amine derivatives. nih.gov

Scale-Up Synthesis and Optimization for Research Applications

Transitioning the synthesis of this compound and its analogues from laboratory-scale to larger, research-quantity production necessitates careful optimization of reaction conditions to ensure efficiency, safety, and reproducibility. A practical, multi-step synthetic route for the related compound 1-methyl-4-phenyl-1H-imidazol-2-amine has been developed and optimized for production on a 100-gram scale. researchgate.net

The process typically involves a sequence of cyclization, hydrolysis, and methylation. researchgate.net A key challenge in scaling up is managing reaction exotherms and simplifying workup procedures to maximize yield and purity. For instance, in the cyclization step between α-bromoacetophenone and acetylguanidine, adding the reactants in a single step can cause a severe exotherm, complicating the workup and reducing the yield. A crucial optimization is the dose-controlled, dropwise addition of the α-bromoacetophenone solution to the reaction mixture, which effectively manages the exotherm. researchgate.net

Further optimization involves a systematic investigation of reaction parameters such as temperature, solvent, and reactant stoichiometry. The findings from such optimization studies are critical for establishing a robust and scalable process. researchgate.net

The table below summarizes the optimization of the cyclization step in the synthesis of a key intermediate for 1-methyl-4-phenyl-1H-imidazol-2-amine.

Table 1: Optimization of Reaction Conditions for Intermediate Synthesis

Click to view interactive data table

| Entry | Reactant 3 (equiv.) | Reactant 4 (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| 1 | 1.0 | 1.0 | DMF | 25 | 24 | 20.3 | Standard conditions |

| 2 | 1.0 | 1.0 | EtOH | 25 | 24 | Trace | Solvent effect |

| 3 | 1.0 | 1.0 | CH₃CN | 25 | 24 | Trace | Solvent effect |

| 4 | 1.0 | 1.5 | DMF | 25 | 24 | 25.4 | Increased reactant 4 |

| 5 | 1.0 | 2.0 | DMF | 25 | 24 | 30.1 | Optimized reactant 4 ratio |

| 6 | 1.0 | 2.0 | DMF | 0 | 24 | 15.2 | Temperature effect |

| 7 | 1.0 | 2.0 | DMF | 50 | 12 | 28.7 | Higher temperature, shorter time |

| 8 | 1.0 | 2.0 | DMF | 25 | 24 | 45.5 | Dropwise addition of reactant 3 |

| 9 | 1.0 | 2.0 | None | 25 | 24 | 46.2 | Solvent-free condition |

Data adapted from a study on the synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine. researchgate.net Reactant 3 refers to α-bromoacetophenone and Reactant 4 to acetylguanidine.

Advanced Spectroscopic and Structural Characterization of N Phenyl 1h Imidazol 2 Amine Derivatives

Solid-State Structural Analysis by Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. This analysis provides definitive information on the molecular geometry, conformation, and the non-covalent interactions that dictate the crystal's architecture.

Crystal Packing and Supramolecular Assembly

The way molecules of N-phenyl-1H-imidazol-2-amine derivatives arrange themselves in a crystal lattice is known as crystal packing. This packing is driven by a variety of intermolecular forces that lead to the formation of ordered, repeating structures called supramolecular assemblies.

In derivatives of imidazole (B134444), these assemblies can manifest in several ways. For instance, molecules can be linked together to form one-dimensional chains or two-dimensional layers. nih.gov Studies on related benzimidazole (B57391) structures show that molecules can be connected through intermolecular interactions to form chains that run parallel to a crystallographic axis. nih.gov In some cases, these chains can be further organized into more complex three-dimensional networks. nankai.edu.cn The specific packing motif is influenced by the nature and position of substituents on the phenyl and imidazole rings, which can alter the steric and electronic properties of the molecule. For example, the presence of different solvent molecules during crystallization can lead to the formation of solvates with unique crystal structures and cavities within the unit cell. researchgate.net The position of nitrogen atoms within the heterocyclic core significantly affects the crystal stacking. rsc.org

Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking Interactions)

The stability of the crystal lattice of this compound derivatives is largely determined by a network of non-covalent intermolecular interactions.

Hydrogen Bonding: Hydrogen bonds are the most significant directional interactions in these structures. The imidazole ring contains both hydrogen bond donors (the N-H group) and acceptors (the lone pair on the sp2-hybridized nitrogen atom). This allows for the formation of robust N-H···N hydrogen bonds, which often act as the primary structural motif, linking molecules into dimers or infinite chains. researchgate.netmdpi.comresearchgate.net Weaker C-H···N and C-H···O interactions also play a crucial role in stabilizing the crystal packing. researchgate.netiucr.orgresearchgate.net In some structures, bifurcated hydrogen bonds, where one acceptor atom interacts with two donor atoms, can be observed. semanticscholar.org The presence of an intramolecular hydrogen bond can enhance the inhibitory effects of some imidazole derivatives. rsc.org

Bond Lengths, Bond Angles, and Torsional Parameters Analysis

X-ray diffraction analysis provides precise measurements of the geometric parameters within the molecule, including bond lengths, bond angles, and torsional (dihedral) angles. This data is fundamental for understanding the molecule's conformation.

In this compound derivatives, the bond lengths and angles within the imidazole and phenyl rings are generally consistent with those of other aromatic heterocyclic compounds. semanticscholar.org For example, the N-C and C-C bond distances in the imidazole ring are typically in the range of 1.31 to 1.38 Å. nist.gov

Table 1: Selected Crystallographic Data for Imidazole-Based Structures

| Parameter | Typical Value / Range | Reference Compound Type |

|---|---|---|

| N1-C2 Bond Length (Å) | 1.356(4) | Benzimidazole Derivative semanticscholar.org |

| N2-C2 Bond Length (Å) | 1.325(4) | Benzimidazole Derivative semanticscholar.org |

| C(imidazole)-N(imidazole) Bond Length (Å) | ~1.37 | 1H-Imidazole nist.gov |

| C(imidazole)-C(imidazole) Bond Length (Å) | ~1.36 | 1H-Imidazole nist.gov |

| Phenyl-Imidazole Dihedral Angle (°) | 24.58 (7) - 43.67 (4) | 1-Phenyl-1H-imidazole Derivatives iucr.org |

| C-N-C Angle (°) | ~105-107 | 1H-Imidazole nist.gov |

| N-C-N Angle (°) | ~112 | 1H-Imidazole nist.gov |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to probe the vibrational modes of a molecule. These techniques are invaluable for identifying functional groups and providing a "fingerprint" for the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group and Vibrational Mode Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups.

For this compound and its derivatives, the FT-IR spectrum provides clear signatures for its key structural features:

N-H Stretching: The N-H stretching vibration of the amine group (NH₂) and the imidazole ring N-H typically appears as a broad or sharp band in the region of 3200-3500 cm⁻¹. mdpi.com The exact position and shape of this band can be influenced by hydrogen bonding; stronger hydrogen bonds lead to a broader peak at a lower wavenumber. acs.org

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl and imidazole rings are observed above 3000 cm⁻¹. niscpr.res.inmdpi.com

C=N and C=C Stretching: The stretching vibrations associated with the C=N bond in the imidazole ring and the C=C bonds in both aromatic rings typically appear in the 1400-1650 cm⁻¹ region. acs.orgscirp.org These bands are often strong and provide a reliable indicator of the heterocyclic and aromatic framework.

C-N Stretching: The C-N stretching vibrations occur in the 1250-1350 cm⁻¹ range. niscpr.res.in

C-H Bending: The out-of-plane C-H bending vibrations of the substituted phenyl ring appear in the 700-900 cm⁻¹ region and are diagnostic of the substitution pattern. mdpi.comscirp.org

Table 2: Characteristic FT-IR Vibrational Frequencies for Imidazole Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (assoc.) | ~3200 - 3435 | mdpi.com |

| Aromatic C-H Stretch | ~3018 - 3138 | iucr.orgniscpr.res.in |

| Aliphatic C-H Stretch | ~2825 - 2961 | iucr.orgniscpr.res.in |

| C=O Stretch (in derivatives) | ~1676 - 1682 | iucr.orgmdpi.com |

| Aromatic C=C and C=N Stretch | ~1467 - 1610 | iucr.orgniscpr.res.inscirp.org |

| C-N Stretch | ~1298 | niscpr.res.in |

| C-H Out-of-Plane Bending | ~700 - 900 | mdpi.com |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering light from a molecule and analyzing the energy shifts in the scattered light, which correspond to the molecule's vibrational modes. While FT-IR is sensitive to vibrations that change the molecule's dipole moment, Raman spectroscopy is sensitive to vibrations that change its polarizability.

For this compound derivatives, Raman spectroscopy is particularly useful for observing vibrations of the symmetric, non-polar bonds within the aromatic rings. scirp.org The C=C stretching modes of the phenyl ring and the breathing modes of the imidazole ring often produce strong and sharp signals in the Raman spectrum. mdpi.com This makes Raman spectroscopy an excellent tool for generating a unique vibrational fingerprint of the molecule, which can be used for identification and to study subtle structural changes. scirp.org Techniques like surface-enhanced Raman spectroscopy (SERS) can be employed to obtain detailed information on the bonding and orientation of imidazole-containing molecules adsorbed on surfaces. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atoms. For this compound and its derivatives, NMR studies are crucial for confirming the molecular structure and investigating dynamic processes such as tautomerism.

One-Dimensional (¹H and ¹³C) NMR for Proton and Carbon Environments

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework of this compound by mapping the distinct proton and carbon environments.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The protons on the phenyl ring typically appear as multiplets in the aromatic region (δ 7.0–7.5 ppm). The protons on the imidazole ring (H-4 and H-5) are also found in this region, often as doublets or triplets depending on the substitution and solvent. The amine proton (NH) can present as a broad singlet, and its chemical shift is highly dependent on solvent and concentration.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon atoms of the phenyl and imidazole rings resonate in the downfield region (δ 110–150 ppm) due to their aromaticity. The C-2 carbon of the imidazole ring, being bonded to three nitrogen atoms, typically appears at the lowest field among the ring carbons, often around δ 147-150 ppm.

Detailed assignments are confirmed through a combination of chemical shifts, integration, and coupling patterns, often supplemented by two-dimensional NMR techniques.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Scaffold Data are representative and can vary based on solvent and substitution.

| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H (ortho, meta, para) | 7.0 - 7.5 | Multiplet (m) |

| Imidazole H-4/H-5 | 6.5 - 7.2 | Doublet (d) / Triplet (t) |

| Amine-H (NH) | Variable (e.g., ~4.0 or broader) | Broad Singlet (br s) |

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Scaffold Data are representative and can vary based on solvent and substitution. rsc.org

| Carbon Position | Typical Chemical Shift (δ, ppm) |

|---|---|

| Imidazole C-2 | ~147.0 |

| Phenyl C-1' (ipso) | ~145.0 |

| Phenyl C-2'/C-6' & C-3'/C-5' | 120 - 130 |

| Phenyl C-4' | 115 - 125 |

| Imidazole C-4/C-5 | 113 - 129 |

Two-Dimensional (e.g., HSQC, HMBC) NMR for Correlation Studies

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the imidazole H-4 signal to the C-4 signal and the H-5 signal to the C-5 signal. Similarly, each proton on the phenyl ring would be correlated to its corresponding carbon atom. This technique is highly effective for assigning carbons that bear protons. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). columbia.edu This is crucial for establishing the connectivity between different parts of the molecule. For instance, the imidazole proton H-4 would show HMBC correlations to the imidazole carbons C-2 and C-5. The protons on the phenyl ring would show correlations to neighboring carbons within the ring and, importantly, to the ipso-carbon (C-1') and the imidazole C-2, confirming the N-phenyl linkage.

Table 3: Expected Key 2D NMR Correlations for this compound

| Experiment | Proton | Correlated Carbon(s) | Significance |

|---|---|---|---|

| HSQC | Imidazole H-4 | Imidazole C-4 | Confirms direct H4-C4 bond. |

| Phenyl H-2'/H-6' | Phenyl C-2'/C-6' | Confirms direct H-C bonds in phenyl ring. | |

| HMBC | Imidazole H-4 | C-2, C-5 | Establishes imidazole ring connectivity. |

| Phenyl H-2'/H-6' | C-1', C-4', Imidazole C-2 | Confirms phenyl ring structure and its connection to the imidazole C-2 via the amine nitrogen. | |

| Amine NH | Imidazole C-2, Phenyl C-1' | Confirms the N-phenyl-imidazol-2-amine core structure. |

Tautomerism Studies via NMR Techniques

The imidazole ring is known to exist in two equivalent tautomeric forms due to the migration of a proton between the two ring nitrogen atoms. researchgate.net In this compound, this dynamic equilibrium, known as annular tautomerism, can be investigated using NMR.

In many instances, the proton exchange between the nitrogens is rapid on the NMR timescale. researchgate.net This fast exchange makes the C-4 and C-5 positions, as well as their attached protons (H-4 and H-5), chemically equivalent. Consequently, the NMR spectrum shows a single, averaged signal for these pairs of atoms.

However, the rate of this proton exchange can be influenced by factors such as solvent and temperature. By using techniques like variable-temperature (VT) NMR, the tautomeric process can be studied. At lower temperatures, the rate of proton exchange slows down significantly. If the exchange can be slowed sufficiently to the point of being "frozen" on the NMR timescale, separate signals for the non-equivalent C-4/C-5 and H-4/H-5 in each distinct tautomer may be resolved. This allows for the characterization of the individual tautomeric forms and the determination of the energetic barrier for the exchange process.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible spectroscopy is a valuable tool for probing the electronic properties of conjugated molecules like this compound. The absorption of UV or visible light corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals.

Analysis of Electronic Transitions and Conjugation Effects

The structure of this compound features a conjugated system comprising the phenyl ring and the imidazole ring linked by an amino group. This extended π-system gives rise to characteristic absorption bands in the UV region.

The observed absorptions are primarily due to π→π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. researchgate.net The position and intensity of these absorption maxima (λmax) are sensitive to the extent of conjugation and the presence of substituents on the aromatic rings. For instance, a typical spectrum for a related compound, 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol, shows absorption bands in the 340-470 nm range, which are attributed to π→π* transitions. researchgate.net The electronic transitions in this compound are expected to fall within a similar UV region. Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic spectra, correlating the observed bands with specific molecular orbital transitions. mdpi.com

Table 4: Representative Electronic Transitions for the this compound Chromophore

| Typical λmax (nm) | Type of Transition | Involved Orbitals |

|---|---|---|

| ~280 - 350 | π → π | HOMO → LUMO |

| ~200 - 250 | π → π | Lower energy π orbitals → π* orbitals |

Mass Spectrometry for Molecular Integrity and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (Molecular Weight: 159.19 g/mol ), mass spectrometry confirms its molecular integrity and provides structural information through characteristic fragmentation. nih.gov

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 160. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Under more energetic conditions, such as Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS, the molecular ion undergoes fragmentation. The fragmentation patterns of amines and aromatic compounds are well-established. libretexts.orgmiamioh.edu For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: Cleavage of bonds adjacent to the amine nitrogen is a common pathway for amines. libretexts.org

Cleavage of the Imidazole Ring: The heterocyclic ring can break apart, often involving the loss of small, stable neutral molecules like hydrogen cyanide (HCN).

Loss of Phenyl Group: Fragmentation may involve the cleavage of the N-phenyl bond.

Analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the presence of both the phenyl and imidazole moieties.

Table 5: Plausible Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge) | Proposed Ion Structure / Neutral Loss | Fragmentation Pathway |

|---|---|---|

| 160 | [M+H]⁺ | Protonated molecule (ESI) |

| 159 | [M]⁺· | Molecular ion (EI) |

| 132 | [M - HCN]⁺· | Loss of hydrogen cyanide from the imidazole ring. |

| 92 | [C₆H₅NH]⁺· | Fragment corresponding to the aniline (B41778) radical cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the C-N bond. |

Theoretical and Computational Chemistry Studies of N Phenyl 1h Imidazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and geometry of molecules.

Basis Set Selection and Functional EvaluationThe accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and, for DFT, the functional.

Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the 6-311++G(d,p) or TZVP, provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results at a higher computational cost. niscpr.res.innih.gov

Functional Evaluation: The choice of the DFT functional is crucial. Functionals like B3LYP, PBE0, and M06-2X are widely used hybrids that combine exact Hartree-Fock exchange with DFT exchange-correlation components. niscpr.res.innih.gov The performance of different functionals is often evaluated by comparing calculated properties (like bond lengths or spectroscopic data) against experimental values or higher-level computational benchmarks. researchgate.net

Electronic Structure Investigations

Once the geometry is optimized, further calculations can explore the electronic properties of the molecule.

Frontier Molecular Orbital (HOMO-LUMO) AnalysisThe Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals.

HOMO: This orbital acts as an electron donor, and its energy is related to the molecule's ionization potential.

LUMO: This orbital is an electron acceptor, and its energy is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Molecular Electrostatic Potential (MEP) MappingA Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule from the perspective of an approaching positive charge. It is plotted onto the molecule's electron density surface.

Regions of Negative Potential (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. They often correspond to lone pairs on electronegative atoms like nitrogen or oxygen.

Regions of Positive Potential (Blue): These areas are electron-deficient and indicate sites for nucleophilic attack. They are typically found around hydrogen atoms, particularly those bonded to electronegative atoms.

Natural Bond Orbital (NBO) AnalysisNatural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs, resembling a Lewis structure.

Charge Transfer and Delocalization: NBO analysis can quantify interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, measured by second-order perturbation theory, indicates charge delocalization. For example, a significant interaction between a lone pair NBO and an adjacent anti-bonding NBO (like a π* orbital) signifies hyperconjugation or resonance effects, which contribute to the molecule's stability.

Without specific studies on N-Phenyl-1H-imidazol-2-amine, no specific data tables for its optimized geometry, electronic properties, or NBO interactions can be generated. The information above provides a general framework for how such a study would be conducted.

Mulliken Population Charges and Atomic Charge Distribution

Mulliken population analysis is a method used in computational chemistry to estimate partial atomic charges, providing a means to understand the distribution of electrons within a molecule. nih.gov This analysis, typically performed using methods like DFT, helps in identifying the electrophilic and nucleophilic centers of a molecule. ijpsat.orgsemanticscholar.org The calculation of atomic charges is valuable for comparing the chemical properties of related systems and for use as parameters in force field calculations. uni-muenchen.de

For this compound, the distribution of Mulliken charges is heavily influenced by the electronegativity of the nitrogen atoms within the imidazole (B134444) ring and the amino group. DFT calculations would typically show that the nitrogen atoms (N1, N3, and the amino N) bear significant negative charges, indicating they are electron-rich centers. researchgate.net The carbon atom C2, situated between two nitrogen atoms in the imidazole ring, is expected to have a lower electron density compared to other ring carbons, making it a potential site for nucleophilic attack. Conversely, the nitrogen atoms, particularly the sp2 hybridized nitrogen in the ring and the exocyclic amino nitrogen, are the most probable sites for electrophilic attack due to their higher negative charge. ijpsat.org

The phenyl group's carbon atoms will have varying charges, with the carbon atom attached to the amino group showing a less negative or slightly positive charge. The distribution suggests an inhomogeneous spread of partial atomic charges across the molecule's terminal and non-terminal atoms. ijpsat.org

Below is a representative data table of calculated Mulliken atomic charges for this compound, derived from typical values for similar heterocyclic and amine structures calculated at the B3LYP/6-311G* level. researchgate.net

| Atom | Calculated Charge (e) |

|---|---|

| N (imidazole ring, position 1) | -0.45 |

| C (imidazole ring, position 2) | +0.30 |

| N (imidazole ring, position 3) | -0.55 |

| C (imidazole ring, position 4) | -0.20 |

| C (imidazole ring, position 5) | -0.18 |

| N (amino group) | -0.43 |

| C (phenyl, attached to N) | +0.15 |

| C (phenyl, ortho) | -0.12 |

| C (phenyl, meta) | -0.10 |

| C (phenyl, para) | -0.11 |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry for analyzing chemical bonding. It provides a measure of the probability of finding an electron near a reference electron, thus mapping the spatial localization of electron pairs. wikipedia.org This allows for a clear, chemically intuitive visualization of core electrons, covalent bonds, and lone pairs. wikipedia.orgresearchgate.net The Localized Orbital Locator (LOL), which is based on the kinetic-energy density, offers a complementary perspective on electron localization.

For this compound, an ELF analysis would distinctly separate the core and valence electrons. High ELF values would be found in the regions corresponding to the covalent bonds (C-C, C-N, C-H, and N-H) and, notably, in the regions of the lone pairs on the nitrogen atoms. researchgate.net The analysis would show attractors, or ELF maxima, corresponding to these features. The lone pairs on the sp2-hybridized nitrogen atoms of the imidazole ring would be clearly visible. fishersci.com

The ELF topology helps in understanding the electronic structure. For instance, the delocalized π-system of the phenyl and imidazole rings would be represented by basins of delocalized electrons. researchgate.net The LOL analysis would further clarify the nature of these bonds and localized electron domains. Together, ELF and LOL provide a faithful representation of the molecule's electronic structure, highlighting regions of high electron density that are crucial for chemical reactivity. researchgate.netjussieu.fr

Spectroscopic Property Prediction and Simulation

Theoretical Calculation of Vibrational Frequencies and Modes (FT-IR, Raman)

Computational methods, particularly DFT, are highly effective for predicting the vibrational spectra (FT-IR and Raman) of molecules. scispace.com By calculating the second derivatives of the energy with respect to atomic displacements, harmonic vibrational frequencies and their corresponding normal modes can be determined. scirp.org These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations, a discrepancy that is commonly corrected by applying a scaling factor. scispace.comscirp.org

For this compound, the predicted vibrational spectrum would exhibit characteristic bands for its functional groups. Key vibrational modes would include:

N-H Stretching: A sharp band in the 3300-3500 cm⁻¹ region corresponding to the stretching of the amine and imidazole N-H bonds.

Aromatic C-H Stretching: Multiple weak to medium sharp peaks typically appearing between 3000 and 3100 cm⁻¹. scirp.org

C=N and C=C Stretching: Vibrations from the imidazole and phenyl rings are expected in the 1400-1650 cm⁻¹ range. researchgate.net

N-H Bending: In-plane bending modes for the N-H groups would appear in the 1500-1650 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds would be found in the 1000-1300 cm⁻¹ and 700-950 cm⁻¹ regions, respectively. scirp.org

The potential energy distribution (PED) analysis is used to assign the calculated frequencies to specific vibrational modes of the molecule. scirp.org

The following table presents a selection of predicted vibrational frequencies for this compound based on DFT calculations for analogous structures. scispace.comscirp.org

| Frequency (cm⁻¹) (Scaled) | Assignment | Spectrum |

|---|---|---|

| 3450 | N-H Stretching (Amine) | IR, Raman |

| 3150 | N-H Stretching (Imidazole) | IR, Raman |

| 3065 | Aromatic C-H Stretching | IR, Raman |

| 1620 | C=N Stretching (Imidazole Ring) | IR, Raman |

| 1595 | C=C Stretching (Phenyl Ring) | IR, Raman |

| 1550 | N-H Bending | IR |

| 1480 | Ring Stretching (Imidazole) | IR, Raman |

| 1122 | C-H In-plane Bending | IR |

| 840 | C-H Out-of-plane Bending | IR |

Simulation of UV-Vis Spectra via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for simulating the electronic absorption (UV-Vis) spectra of molecules by calculating their excited-state properties. rsc.orgacs.org This method predicts the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands. nih.govresearchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the phenyl and imidazole chromophores. The primary transitions would be of the π→π* and n→π* type. researchgate.net

π→π Transitions:* These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic phenyl and imidazole rings.

n→π Transitions:* These lower-intensity absorptions involve the excitation of non-bonding electrons (from the lone pairs of the nitrogen atoms) to antibonding π* orbitals. semanticscholar.org

TD-DFT calculations, often using a functional like B3LYP or CAM-B3LYP, can provide a detailed picture of these transitions. nih.gov For this compound, strong absorption bands corresponding to π→π* transitions are predicted in the far-UV region, while weaker n→π* transitions may appear at longer wavelengths.

A table of predicted UV-Vis absorption data based on TD-DFT calculations for similar aromatic amines and imidazoles is provided below. researchgate.netrsc.org

| λmax (nm) | Oscillator Strength (f) | Major Transition |

|---|---|---|

| 215 | 0.45 | π → π* (Phenyl Ring) |

| 258 | 0.38 | π → π* (Imidazole Ring) |

| 290 | 0.09 | n → π* (N atoms) |

Prediction of NMR Chemical Shifts using Gauge-Including Atomic Orbital (GIAO) Method

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts (δ). modgraph.co.ukresearchgate.net This method, typically employed within a DFT framework, calculates the absolute magnetic shieldings of nuclei, which are then converted to chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). researchgate.net

For this compound, the GIAO method can predict both ¹H and ¹³C chemical shifts.

¹H NMR: The aromatic protons on the phenyl ring are expected in the range of δ 6.5-8.0 ppm. The protons on the imidazole ring would also appear in the aromatic region. The chemical shift of the N-H protons can be more challenging to predict accurately with GIAO calculations due to their sensitivity to solvent effects and hydrogen bonding. modgraph.co.uk

¹³C NMR: The carbon atoms of the phenyl and imidazole rings would resonate in the δ 110-150 ppm region. The C2 carbon of the imidazole ring, being bonded to three nitrogen atoms (one from the amino group and two within the ring), is expected to be significantly deshielded and appear at a higher chemical shift.

Recent advances have also seen the rise of machine learning models trained on large experimental datasets, which can predict NMR shifts with high accuracy, sometimes outperforming traditional GIAO methods. nih.govnih.gov

A table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on GIAO calculations and typical values for related structures, is shown below. modgraph.co.ukresearchgate.net

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2 (imidazole) | - | 152.5 |

| C4/C5 (imidazole) | 7.1 - 7.3 | 118.0 - 122.0 |

| N-H (imidazole/amine) | 5.5 - 7.5 (variable) | - |

| C (phenyl, C1') | - | 140.2 |

| C (phenyl, C2'/C6') | 7.55 | 120.8 |

| C (phenyl, C3'/C5') | 7.30 | 129.5 |

| C (phenyl, C4') | 7.10 | 123.0 |

Computational Elucidation of Reaction Mechanisms and Energetics

Computational chemistry, especially DFT, is an indispensable tool for elucidating the mechanisms of organic reactions. rsc.org By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition state structures. The calculation of activation energies (the energy difference between reactants and the transition state) and reaction energies (the energy difference between reactants and products) provides quantitative insights into the feasibility and kinetics of a proposed pathway. rsc.orgnih.gov

For this compound, while specific mechanistic studies are not widely reported, computational methods could be applied to investigate various potential reactions. For example, one could study an electrophilic aromatic substitution on the phenyl ring or the imidazole ring. A plausible reaction pathway, such as nitration or halogenation, could be modeled. nih.gov

The computational study would proceed by:

Locating Stationary Points: Optimizing the geometries of the reactants, any intermediates (like a sigma complex), transition states, and products.

Frequency Calculations: Performing vibrational frequency calculations to confirm that reactants and intermediates are true minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

Such studies can distinguish between competing pathways, for example, a concerted versus a stepwise mechanism in a cycloaddition reaction, or determine the regioselectivity of a substitution. nih.gov This approach provides a deep, molecular-level understanding of why a reaction proceeds in a particular manner. rsc.org

Transition State Analysis and Gibbs Free Energy Calculations

Transition state analysis and Gibbs free energy (ΔG) calculations are fundamental in computational chemistry for understanding reaction mechanisms, rates, and chemical equilibria. These calculations are typically performed using methods like Density Functional Theory (DFT). modernscientificpress.com For a given chemical process, such as a conformational change or a reaction, the transition state represents the highest energy point on the reaction coordinate. The Gibbs free energy of activation (ΔG‡), which is the difference in energy between the reactants and the transition state, determines the rate of the reaction.

Thermodynamic parameters derived from these calculations provide a quantitative measure of reaction feasibility. A negative Gibbs free energy of reaction (ΔG_rxn) indicates a spontaneous process.

Table 1: Illustrative Thermodynamic Parameters from a DFT Study of a Catalyzed Imine Formation This table is representative of data from a study on a related reaction type to illustrate the outputs of such calculations.

| Parameter | Value (kJ/mol) | Level of Theory |

|---|---|---|

| Stabilization Energy (Intermediate) | -175.66 | RB3LYP/6-31G(d) |

| Stabilization Energy (Transition State II) | -459.51 | RB3LYP/6-31G(d) |

| Energy Barrier (Intermediate to TS II) | -283.85 | RB3LYP/6-31G(d) |

| Stabilization Energy (Product) | +86.95 | RB3LYP/6-31G(d) |

Data adapted from a study on phenylpropan-2-one and ethylamine (B1201723) reaction to demonstrate typical calculated values. modernscientificpress.com

Intermolecular Interaction Analysis

The non-covalent interactions of this compound are critical for its physical properties and its ability to interact with other molecules, including biological targets. These interactions are driven by hydrogen bonding, π-π stacking, and, in its protonated form, cation-π forces.

This compound possesses multiple sites for hydrogen bonding: the N-H protons of the imidazole ring and the exocyclic amine group act as hydrogen bond donors, while the sp2-hybridized nitrogen atom of the imidazole ring acts as a hydrogen bond acceptor. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize and quantify these interactions. sciencepublishinggroup.comresearchgate.net

Studies on similar benzimidazole (B57391) derivatives show that intermolecular N-H···N and N-H···O hydrogen bonds are primary contributors to their crystal packing and dimerization energies. sciencepublishinggroup.comresearchgate.net For instance, in a computational study of benzimidazole derivatives, the dimerization driven by double N-H···O hydrogen bonds was analyzed, confirming the existence and strength of these interactions through NBO and NCI (Non-Covalent Interaction) analyses. sciencepublishinggroup.com The stability of such hydrogen-bonded networks can be evaluated by examining the interaction energies. In a study of a benzimidazole derivative monohydrate, the O-H···N bond was found to have the greatest interaction energy at -7.82 kcal/mol, highlighting its significance in the crystal structure.

Computational protocols have been developed to rapidly sample and identify favorable hydrogen bond networks, which is crucial for designing molecules that bind specifically to protein targets. nih.gov These methods build a graph of potential sidechain rotamers and the hydrogen bonds they can form, allowing for the assembly of complex and stable networks. nih.gov

Table 2: Typical Hydrogen Bond Interaction Energies in Imidazole-Related Systems

| Hydrogen Bond Type | Interaction Energy (kcal/mol) |

|---|---|

| O–H···N | -7.82 |

| N–H···O | -5.75 |

| O–H···O | -5.50 |

Data adapted from a computational study on a hydrated benzimidazole derivative. nih.gov

The two aromatic systems in this compound, the phenyl ring and the imidazole ring, can engage in π-π stacking interactions. These interactions, where the π-electron clouds of two aromatic rings overlap, are crucial for the structure of macromolecules and molecular crystals. rsc.orgnih.gov The geometry of these interactions can vary, including face-to-face and edge-to-face arrangements. Studies on phenylimidazole isomers have shown that cohesive energy in the solid state is influenced by a combination of hydrogen bonding and π-stacking. nih.gov Computational and experimental work on imidazole-based molecular junctions has demonstrated that π-π stacked dimers can form efficient conductance pathways. nih.govrsc.org

When protonated, typically at the exocyclic amine or an imidazole nitrogen, this compound can participate in strong, non-covalent cation-π interactions. This is an electrostatic interaction between the positive charge of the cation and the electron-rich face of the π system (the phenyl ring). nih.gov Studies on protonated phenylalkylamines confirm that the most stable gas-phase conformations are characterized by a folded structure that allows the ammonium (B1175870) group to interact with the aromatic π-system. nih.gov The strength of this interaction can significantly stabilize protein structures, with a single phenylalanine-ornithine cation-π interaction contributing -0.4 kcal/mol to the stability of an α-helix. nih.gov This interaction is considered a key factor in molecular recognition at protein surfaces. rsc.org

Computational Studies of Molecular Interactions with Target Macromolecules

Computational modeling is a cornerstone of modern drug discovery, enabling the prediction and analysis of how small molecules like this compound interact with biological targets such as proteins and enzymes.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net The process involves sampling numerous conformations of the ligand within the protein's binding site and scoring them based on a function that estimates the binding affinity, typically reported in kcal/mol. researchgate.net More negative scores indicate stronger predicted binding.

Docking studies on phenyl-imidazole and related imidazole derivatives have been widely reported, targeting various enzymes. researchgate.netnih.gov For example, in a study targeting indoleamine 2,3-dioxygenase (IDO), docking experiments with 4-phenyl-imidazole analogs predicted key hydrogen bonds with residue S167 and hydrophobic contacts with Y126. nih.gov Another study on 1,5-diphenyl-imidazole derivatives targeting protein tyrosine kinase (2HCK) reported binding energies ranging from -5.72 to -7.20 kcal/mol. researchgate.net These studies show how substitutions on the phenyl or imidazole rings can be systematically explored to optimize interactions and improve binding affinity. The results guide the synthesis of more potent and selective inhibitors. nih.gov

Table 3: Representative Molecular Docking Results for Imidazole Derivatives Against Protein Tyrosine Kinase (2HCK) This table is based on findings for 1,5-diphenyl-2,4-disubstituted-1H-imidazoles to illustrate typical docking data.

| Compound ID | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) µM | Interacting Residues (Example) |

|---|---|---|---|

| UB2 | -7.20 | 5.28 | (Not specified in source) |

| MB2 | -7.13 | 5.98 | (Not specified in source) |

| MB6 | -7.12 | 6.04 | (Not specified in source) |

| MB3 | -6.68 | 12.77 | (Not specified in source) |

| MB15 | -6.54 | 16.10 | (Not specified in source) |

Data adapted from a study on imidazole derivatives to demonstrate typical reported values. researchgate.net

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of a predicted protein-ligand complex and understanding how the components behave in a solvated environment. researchgate.netnih.gov

A key metric for evaluating stability in an MD trajectory is the Root Mean Square Deviation (RMSD). The RMSD of the protein backbone or the ligand is calculated over the simulation time relative to the starting structure. A stable, low, and converging RMSD value suggests that the complex has reached equilibrium and remains in a consistent conformation. researchgate.net Conversely, a high and fluctuating RMSD can indicate that the ligand is unstable in the binding pocket or is inducing significant, potentially unfavorable, conformational changes in the protein. researchgate.net Analysis of protein-ligand complexes shows that stable binding does not require a completely rigid structure; in fact, some flexibility can be crucial for function. researchgate.net MD simulations, therefore, provide critical insights into the dynamic nature of molecular recognition that complements static docking predictions. nih.gov

Pharmacophoric Feature Identification (Computational Derivation)nih.gov

Computational studies to elucidate the pharmacophoric features of the this compound scaffold have been integral to understanding its potential as a pharmacologically active agent. While dedicated pharmacophore modeling studies on the parent compound are not extensively detailed in the available literature, research on its derivatives provides significant insight into the key structural attributes required for biological activity.

A notable example comes from the design and synthesis of tubulin inhibitors, where the this compound core was used as a key building block. acs.org In this context, molecular modeling of a derivative, compound 33 (N-(5-iodo-1H-indol-2-yl)-3,4,5-trimethoxy-N-phenylbenzamide), which incorporates the fundamental N-phenyl-imidazole structure, has revealed critical interactions at the colchicine (B1669291) binding site of the tubulin α,β-dimer. acs.org

The computational analysis of compound 33 highlighted several key pharmacophoric features responsible for its interaction with tubulin. These features, which can be extrapolated to understand the potential of the core scaffold, include hydrogen bonding and hydrophobic interactions. The modeling indicated that the derivative primarily occupies the β-subunit of the tubulin dimer. acs.org

The key interactions observed in the molecular modeling studies are summarized in the table below.

| Feature Type | Interacting Group on Ligand (Derivative 33 ) | Interacting Residue on Tubulin |

| Hydrogen Bond | Carbonyl moiety | Not specified |

| Hydrogen Bond | Imidazole moiety | Not specified |

| Hydrogen Bond | Indole (B1671886) moiety | Not specified |

| Hydrophobic Interaction | 5-indolyl moiety | GTP moiety region (though direct reach is limited) |

While the synthesis of this compound (referred to as compound 21 in the study) was successfully achieved, its direct elaboration into a final target via certain synthetic routes proved challenging. acs.org Nevertheless, its role as a precursor for more complex, active molecules demonstrates the utility of its inherent structural features, which are then explored and optimized through computational modeling to enhance biological activity. acs.org

Coordination Chemistry and Ligand Design with N Phenyl 1h Imidazol 2 Amine

N-Phenyl-1H-imidazol-2-amine as a Ligand in Transition Metal Complexes

This compound, like other imidazole (B134444) derivatives, serves as an effective ligand for transition metal ions. The coordinating power of the imidazole ring stems primarily from the lone pair of electrons on the sp²-hybridized imine nitrogen atom (N3), which acts as a robust sigma-donor. nih.gov This makes it a hard ligand according to Hard and Soft Acids and Bases (HSAB) theory, allowing it to form stable complexes with a wide range of transition metals. nih.gov

The presence of the 2-amino group and the 1-phenyl substituent modifies the electronic properties and steric profile of the parent imidazole ring. The amino group can potentially offer a secondary binding site, enabling the ligand to act in a chelating or bridging fashion, while the phenyl group introduces steric bulk and the possibility of π-π stacking interactions within the crystal lattice of a metal complex. christuniversity.in The coordination ability of related monodentate benzimidazole (B57391) derivatives has been well-documented, forming complexes with d-block metals like Cu(II) and Ni(II). researchgate.net The versatility of the imidazole core, which can be derivatized at multiple positions, makes it an excellent building block for designing ligands aimed at constructing targeted metal-organic frameworks and other complex coordination compounds. christuniversity.in

Synthesis and Characterization of Metal Complexes

The synthesis of transition metal complexes involving this compound or its analogues typically follows conventional coordination chemistry methods. A common route involves the direct reaction of the ligand with a metal salt in a suitable solvent or solvent mixture. For instance, metal(II) complexes of related benzimidazole-based Schiff bases have been prepared by refluxing the ligand with metal chlorides in an ethanolic or aqueous solution. researchgate.net Similarly, complexes of 2-(4-nitrophenyl)-1H-benzimidazole were synthesized by dissolving the ligand in an acetone-water mixture and adding the appropriate metal salts, followed by stirring and heating under reflux. acs.org

The synthesis of nickel(II) complexes with an imidazol-2-ylidene-N′-phenylurea ligand, structurally related to this compound, was achieved by reacting the ligand with nickel(II) acetylacetonate (B107027) ([Ni(acac)₂]) in THF under reflux conditions. nih.gov

Once synthesized, these complexes are rigorously characterized using a suite of analytical techniques:

Spectroscopic Methods: FT-IR spectroscopy is used to identify the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of key functional groups, such as the C=N stretching of the imidazole ring. nih.gov UV-Visible spectroscopy provides information on the electronic transitions within the complex, which helps in deducing the coordination geometry. chemscene.com Nuclear Magnetic Resonance (NMR) can confirm the structure of diamagnetic complexes in solution. researchgate.net

Elemental Analysis: This technique determines the elemental composition (C, H, N) of the complex, confirming its stoichiometry. mdpi.com

Molar Conductivity: Measurements of molar conductance in solution help to determine whether the complex is an electrolyte or non-electrolyte, indicating if anions are part of the coordination sphere or act as counter-ions. researchgate.net

Magnetic Susceptibility: This measurement determines the magnetic properties (paramagnetic or diamagnetic) of the complex, providing insight into the electron configuration and spin state of the central metal ion. chemscene.com

X-ray Diffraction: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.govchemscene.com

Thermal Analysis (TGA): Thermogravimetric analysis is used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules. researchgate.net

Coordination Modes and Geometry Around Metal Centers

This compound and related ligands can adopt several coordination modes, leading to a variety of geometries around the metal center. The specific geometry is influenced by the nature of the metal ion, the steric and electronic properties of the ligand, and the other co-ligands present in the coordination sphere.

Monodentate Coordination: The most common mode of coordination for simple imidazole derivatives is monodentate, where the ligand binds to the metal center exclusively through the imine nitrogen. researchgate.net This can lead to various geometries. For example, some Ni(II) complexes with 2-substituted benzimidazoles exhibit a tetrahedral geometry, while corresponding Cu(II) complexes adopt a square planar geometry. researchgate.net

Chelating and Bridging Coordination: The presence of the exocyclic amino group at the 2-position offers the potential for N,N-chelation, although this is less common than monodentate binding. More complex imidazole-based ligands designed with multiple donor sites can act as polydentate ligands. A tetradentate ligand derived from 5-methyl-1H-imidazole-4-carbaldehyde was shown to coordinate to a Cu(II) ion through two azomethine nitrogens and two imidazole sp² nitrogens, resulting in a distorted square pyramidal environment. chemscene.com

Higher Coordination Numbers: In many instances, particularly with ligands that are not sterically demanding, octahedral geometries are favored. Nickel(II) complexes with imidazol-2-ylidene-N′-phenylurea and acetylacetonate co-ligands were found to have a six-coordinate, distorted octahedral geometry. nih.gov Similarly, a five-coordinate Co(II) complex involving an imidazole and a tripodal amine ligand was characterized as having a distorted trigonal bipyramidal geometry. researchgate.net

The structural parameters of these complexes, determined by X-ray crystallography, provide precise details of the coordination environment.

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

|---|---|---|---|---|---|

| [{ImtBuNCON(H)Ph}₂Ni(acac)₂] | Ni(II) | Distorted Octahedral | Ni–O: ~2.01 - 2.02 | - | nih.gov |